S-nitrosoglutathione

Catalog No.
S529545
CAS No.
57564-91-7
M.F
C10H16N4O7S
M. Wt
336.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-nitrosoglutathione

CAS Number

57564-91-7

Product Name

S-nitrosoglutathione

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C10H16N4O7S

Molecular Weight

336.32 g/mol

InChI

InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6+/m0/s1

InChI Key

HYHSBSXUHZOYLX-NTSWFWBYSA-N

SMILES

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

GSNO; SNOG; S-Nitrosoglutathione; Glutathione thionitrite; H-gGlu-Cys(NO)-Gly-OH;

Canonical SMILES

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Description

The exact mass of the compound S-nitrosoglutathione is 336.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - S-Nitrosothiols. It belongs to the ontological category of glutathione derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

NO Carrier and Donor

GSNO is an endogenous S-nitrosothiol, meaning it's a molecule derived from the abundant cellular antioxidant glutathione (GSH) that contains a nitroso group (NO). Within cells, NO coexists with SNOs like GSNO, which act as carriers and donors of bioavailable NO. Unlike freely diffusing NO, GSNO is more stable and less reactive, allowing for controlled release of NO at specific locations within the cell Wikipedia: S-Nitrosoglutathione: . This controlled release allows for more targeted and sustained NO signaling compared to free-floating NO.

Cellular Signaling and Function

Research suggests that GSNO plays a critical role in various cellular signaling pathways. Studies have shown that GSNO can modify protein function through a process called S-nitrosylation, where the NO group is transferred to specific cysteine residues on proteins. This modification can alter protein activity, leading to diverse cellular effects, including:

  • Regulation of blood pressure: GSNO has been shown to relax blood vessels, potentially contributing to blood pressure regulation .
  • Inhibition of platelet aggregation: GSNO may play a role in preventing blood clots by inhibiting the clumping together of platelets .
  • Neuromodulation: GSNO, along with GSH and oxidized glutathione (GSSG), have been shown to interact with glutamate receptors in the brain, potentially influencing neural signaling Dojindo Laboratories: S-Nitrosoglutathione: .

These are just a few examples, and research continues to explore the diverse roles of GSNO in cellular signaling and function.

Potential Therapeutic Applications

Given its involvement in various physiological processes, GSNO is being investigated for its potential therapeutic applications. Researchers are exploring the possibility of using GSNO or GSNO-releasing compounds to treat conditions like:

  • Cardiovascular diseases: Due to its vasodilatory and antiplatelet effects, GSNO may hold promise for treating heart disease and stroke .
  • Neurodegenerative diseases: The potential role of GSNO in neural signaling has sparked interest in its use for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease .

S-nitrosoglutathione is a S-nitrosothiol, a compound formed by the reaction of nitric oxide with glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound serves as an important nitric oxide donor and plays a crucial role in cell signaling and redox biology. S-nitrosoglutathione is recognized for its ability to release nitric oxide in a controlled manner, which is vital for various physiological processes, including vasodilation, neurotransmission, and immune response modulation .

GSNO acts as a critical signaling molecule in various biological processes []. Here's a breakdown of its mechanism:

  • NO Reservoir and Carrier: GSNO stores and transports NO within cells. Its controlled decomposition releases NO at specific locations to regulate cellular functions [].
  • S-Nitrosylation: GSNO can transfer its NO group to other molecules in a process called S-nitrosylation. This modification can alter the protein function, regulating various cellular processes like vasodilation, blood pressure control, and smooth muscle relaxation [].
  • Limited Data: Specific data on GSNO's toxicity is limited. However, as a source of NO, it's likely to exhibit similar properties. NO can be cytotoxic at high concentrations.
  • Handling Precautions: Due to its instability, GSNO requires careful handling in research settings to maintain its integrity.

  • Decomposition: The compound can decompose to release nitric oxide and oxidized glutathione. The decomposition is influenced by factors such as pH and the presence of thiols like glutathione itself .
  • Transnitrosation: S-nitrosoglutathione can transfer its nitroso group to other thiols, forming new S-nitrosothiols. This reaction is important for regulating protein function through S-nitrosylation .
  • Reaction with Superoxide: S-nitrosoglutathione reacts rapidly with superoxide anions to produce glutathione disulfide along with nitrite and nitrate, showcasing its role in redox reactions .

S-nitrosoglutathione is involved in various biological activities:

  • Nitric Oxide Signaling: It acts as a reservoir for nitric oxide, facilitating its signaling pathways in cells. This includes roles in cardiovascular function and neurotransmitter release .
  • Regulation of Protein Function: Through S-nitrosylation, S-nitrosoglutathione modifies cysteine residues on proteins, affecting their activity and interactions. This modification can influence cellular processes such as apoptosis and inflammation .
  • Antioxidant Activity: As part of the cellular antioxidant defense system, S-nitrosoglutathione helps mitigate oxidative stress by neutralizing reactive oxygen species .

S-nitrosoglutathione can be synthesized through various methods:

  • Direct Reaction with Nitric Oxide: Glutathione can be reacted with gaseous nitric oxide under physiological conditions to form S-nitrosoglutathione.
  • Oxidation of Nitric Oxide: In the presence of oxygen, nitric oxide can oxidize to form dinitrogen trioxide, which then reacts with glutathione to yield S-nitrosoglutathione .
  • Enzymatic Formation: Certain enzymes, including nitric oxide synthases, can facilitate the conversion of glutathione into S-nitrosoglutathione as part of cellular signaling pathways .

S-nitrosoglutathione has several applications in research and medicine:

  • Cardiovascular Research: It is studied for its role in vascular health and diseases related to nitric oxide signaling.
  • Neuroscience: Investigated for its potential effects on neurotransmitter systems and neuroprotection .
  • Drug Development: Its properties as a nitric oxide donor make it a candidate for therapeutic agents aimed at conditions like hypertension and heart failure.

Research has demonstrated various interactions involving S-nitrosoglutathione:

  • With Proteins: Studies highlight its ability to modify proteins through nitrosylation, affecting their function and stability. This interaction is critical for processes such as signal transduction and metabolic regulation .
  • With Reactive Oxygen Species: Interaction with reactive oxygen species enhances its antioxidant capacity while also contributing to the regulation of cellular redox states .

Several compounds share similarities with S-nitrosoglutathione, particularly in their roles as nitric oxide donors or redox-active species. Here are some notable examples:

CompoundDescriptionUnique Features
S-nitroso-N-acetylcysteineA derivative of cysteine that acts as a nitric oxide donor.More stable than S-nitrosoglutathione under certain conditions.
S-nitroso-cysteineA simple S-nitrosothiol that plays a role in cellular signaling.Rapidly decomposes compared to S-nitrosoglutathione.
Dinitrosyliron(II) complexA complex that releases nitric oxide upon reduction.Involves metal coordination chemistry not present in S-nitrosoglutathione.
NitroglycerinAn organic nitrate used therapeutically for angina relief by releasing nitric oxide.Primarily used in clinical settings rather than cellular signaling pathways.

S-nitrosoglutathione stands out due to its dual role as both a signaling molecule and an antioxidant, alongside its unique ability to participate in transnitrosation reactions that modify protein function directly .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

336.07397004 g/mol

Monoisotopic Mass

336.07397004 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

78RRI89ZTO

Sequence

XXG

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

Pictograms

Irritant

Irritant

Other CAS

57564-91-7

Wikipedia

S-Nitrosoglutathione

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Tsikas D, Schwedhelm KS, Surdacki A, Giustarini D, Rossi R, Kukoc-Modun L, Kedia G, Ückert S. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)-Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H(2)S and GSH suppliers and as antioxidants: Results and overview. J Pharm Anal. 2018 Feb;8(1):1-9. doi: 10.1016/j.jpha.2017.12.003. Epub 2017 Dec 13. Review. PubMed PMID: 29568662; PubMed Central PMCID: PMC5859134.
2: Cassia R, Nocioni M, Correa-Aragunde N, Lamattina L. Climate Change and the Impact of Greenhouse Gasses: CO(2) and NO, Friends and Foes of Plant Oxidative Stress. Front Plant Sci. 2018 Mar 1;9:273. doi: 10.3389/fpls.2018.00273. eCollection 2018. Review. PubMed PMID: 29545820; PubMed Central PMCID: PMC5837998.
3: Khan M, Khan H, Singh I, Singh AK. Hypoxia inducible factor-1 alpha stabilization for regenerative therapy in traumatic brain injury. Neural Regen Res. 2017 May;12(5):696-701. doi: 10.4103/1673-5374.206632. Review. PubMed PMID: 28616019; PubMed Central PMCID: PMC5461600.
4: Barnett SD, Buxton ILO. The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Crit Rev Biochem Mol Biol. 2017 Jun;52(3):340-354. doi: 10.1080/10409238.2017.1304353. Epub 2017 Apr 10. Review. PubMed PMID: 28393572; PubMed Central PMCID: PMC5597050.
5: Everett TR, Wilkinson IB, Lees CC. Pre-eclampsia: the Potential of GSNO Reductase Inhibitors. Curr Hypertens Rep. 2017 Mar;19(3):20. doi: 10.1007/s11906-017-0717-2. Review. PubMed PMID: 28271419; PubMed Central PMCID: PMC5340829.
6: Farnese FS, Menezes-Silva PE, Gusman GS, Oliveira JA. When Bad Guys Become Good Ones: The Key Role of Reactive Oxygen Species and Nitric Oxide in the Plant Responses to Abiotic Stress. Front Plant Sci. 2016 Apr 12;7:471. doi: 10.3389/fpls.2016.00471. eCollection 2016. Review. PubMed PMID: 27148300; PubMed Central PMCID: PMC4828662.
7: Arora D, Jain P, Singh N, Kaur H, Bhatla SC. Mechanisms of nitric oxide crosstalk with reactive oxygen species scavenging enzymes during abiotic stress tolerance in plants. Free Radic Res. 2016;50(3):291-303. doi: 10.3109/10715762.2015.1118473. Epub 2016 Jan 14. Review. PubMed PMID: 26554526.
8: Sawczak V, Getsy P, Zaidi A, Sun F, Zaman K, Gaston B. Novel Approaches for Potential Therapy of Cystic Fibrosis. Curr Drug Targets. 2015;16(9):923-36. Review. PubMed PMID: 25557257.
9: Corti A, Franzini M, Scataglini I, Pompella A. Mechanisms and targets of the modulatory action of S-nitrosoglutathione (GSNO) on inflammatory cytokines expression. Arch Biochem Biophys. 2014 Nov 15;562:80-91. doi: 10.1016/j.abb.2014.08.002. Epub 2014 Aug 15. Review. PubMed PMID: 25135357.
10: Savidge TC. Importance of NO and its related compounds in enteric nervous system regulation of gut homeostasis and disease susceptibility. Curr Opin Pharmacol. 2014 Dec;19:54-60. doi: 10.1016/j.coph.2014.07.009. Epub 2014 Aug 7. Review. PubMed PMID: 25108170; PubMed Central PMCID: PMC4254210.
11: Pelgrift RY, Friedman AJ. Nanotechnology as a therapeutic tool to combat microbial resistance. Adv Drug Deliv Rev. 2013 Nov;65(13-14):1803-15. doi: 10.1016/j.addr.2013.07.011. Epub 2013 Jul 24. Review. PubMed PMID: 23892192.
12: Martinez M, Weisel JW, Ischiropoulos H. Functional impact of oxidative posttranslational modifications on fibrinogen and fibrin clots. Free Radic Biol Med. 2013 Dec;65:411-8. doi: 10.1016/j.freeradbiomed.2013.06.039. Epub 2013 Jul 11. Review. PubMed PMID: 23851017; PubMed Central PMCID: PMC3852169.
13: Lu C, Kavalier A, Lukyanov E, Gross SS. S-sulfhydration/desulfhydration and S-nitrosylation/denitrosylation: a common paradigm for gasotransmitter signaling by H2S and NO. Methods. 2013 Aug 1;62(2):177-81. doi: 10.1016/j.ymeth.2013.05.020. Epub 2013 Jun 27. Review. PubMed PMID: 23811297; PubMed Central PMCID: PMC3923419.
14: Broniowska KA, Diers AR, Hogg N. S-nitrosoglutathione. Biochim Biophys Acta. 2013 May;1830(5):3173-81. doi: 10.1016/j.bbagen.2013.02.004. Epub 2013 Feb 14. Review. PubMed PMID: 23416062; PubMed Central PMCID: PMC3679660.
15: Zaman K, Fraser-Butler M, Bennett D. Novel s-nitrosothiols have potential therapeutic uses for cystic fibrosis. Curr Pharm Des. 2013;19(19):3509-20. Review. PubMed PMID: 23331028.
16: Thompson JW, Forrester MT, Moseley MA, Foster MW. Solid-phase capture for the detection and relative quantification of S-nitrosoproteins by mass spectrometry. Methods. 2013 Aug 1;62(2):130-7. doi: 10.1016/j.ymeth.2012.10.001. Epub 2012 Oct 11. Review. PubMed PMID: 23064468; PubMed Central PMCID: PMC3568208.
17: Laver JR, McLean S, Bowman LA, Harrison LJ, Read RC, Poole RK. Nitrosothiols in bacterial pathogens and pathogenesis. Antioxid Redox Signal. 2013 Jan 20;18(3):309-22. doi: 10.1089/ars.2012.4767. Epub 2012 Aug 22. Review. PubMed PMID: 22768799.
18: Sengupta R, Holmgren A. Thioredoxin and thioredoxin reductase in relation to reversible S-nitrosylation. Antioxid Redox Signal. 2013 Jan 20;18(3):259-69. doi: 10.1089/ars.2012.4716. Epub 2012 Aug 10. Review. PubMed PMID: 22702224.
19: Zhang H, Forman HJ. Glutathione synthesis and its role in redox signaling. Semin Cell Dev Biol. 2012 Sep;23(7):722-8. doi: 10.1016/j.semcdb.2012.03.017. Epub 2012 Apr 3. Review. PubMed PMID: 22504020; PubMed Central PMCID: PMC3422610.
20: Malik SI, Hussain A, Yun BW, Spoel SH, Loake GJ. GSNOR-mediated de-nitrosylation in the plant defence response. Plant Sci. 2011 Nov;181(5):540-4. doi: 10.1016/j.plantsci.2011.04.004. Epub 2011 Apr 21. Review. PubMed PMID: 21893250.

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